2-(4-Fluoro-3-methoxyphenyl)-1,3-dioxolane
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Overview
Description
2-(4-Fluoro-3-methoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a fluorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 4-fluoro-3-methoxyphenylboronic acid with appropriate reagents to form the dioxolane ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may result in the formation of new functionalized derivatives .
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-isopropoxyphenylboronic acid
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)-1,3-dioxolane is unique due to its specific structural features, such as the presence of both a fluorinated methoxyphenyl group and a dioxolane ring.
Properties
Molecular Formula |
C10H11FO3 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H11FO3/c1-12-9-6-7(2-3-8(9)11)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 |
InChI Key |
WHWOEFDTNLIFAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2OCCO2)F |
Origin of Product |
United States |
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